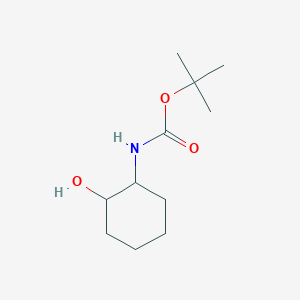

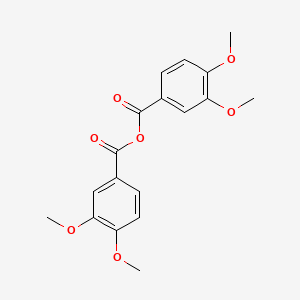

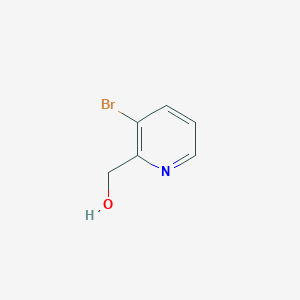

![molecular formula C11H12BrNO3S B1283019 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 126253-78-9](/img/structure/B1283019.png)

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Acetamino)-3-[(4-bromophenyl)sulfanyl]propanoid acid (ABPSA) is a small molecule that is used in various scientific research applications. It is a derivative of propanoic acid and is composed of three carbon atoms, one nitrogen atom, one sulfur atom, and one bromine atom. ABPSA is a synthetic compound that is used in a variety of research applications, including drug design, molecular biology, and biochemistry.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis The compound has been utilized in the synthesis of heterocyclic compounds, serving as a key starting material. Its reactions with carbon nucleophiles lead to Michael adducts, which are then used to create a variety of heterocyclic structures including pyridazinone, furanone, oxazinone, diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor plays a crucial role in determining the regioselectivity of these reactions, indicating the compound's versatility in organic synthesis (El-Hashash & Rizk, 2016).

Antileukotrienic Drug Synthesis It has been involved in the synthesis of potential antileukotrienic drugs, showcasing its application in medicinal chemistry. Through specific synthetic routes that address the low reactivity of certain aryl bromides, it has been transformed into compounds exhibiting antiplatelet activity. This suggests its potential in developing treatments for conditions mediated by leukotrienes, such as asthma and allergic rhinitis (Jampílek et al., 2004).

Advanced Reaction Product Identification Further research into the structural basis of protein reactivity and biological activity of related compounds has led to the identification of advanced reaction products originating from initial Michael adducts. This work provides insights into the modifications of cysteine residues by oxidative stress-related aldehydes, highlighting the biological relevance of these compounds and their potential therapeutic applications (Shimozu et al., 2009).

Catalytic Applications The compound has also found use in catalytic applications, demonstrating its utility beyond mere synthesis. For example, its derivatives have been employed as catalysts for formylation and acetylation reactions, offering a greener alternative for these essential organic transformations. Such applications underscore the compound's versatility and potential for innovation in various chemical processes (Niknam & Saberi, 2009).

Propriétés

IUPAC Name |

2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPBUFAQZNZYPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

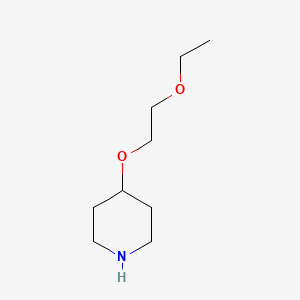

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)